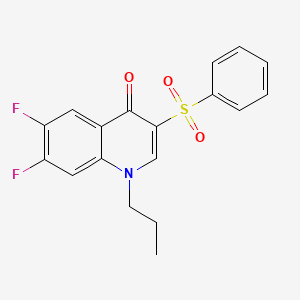
6,7-difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like pyridine.
Alkylation: The propyl group is added through an alkylation reaction using propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
6,7-Difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoline: Lacks the phenylsulfonyl and propyl groups.
3-Phenylsulfonylquinoline: Lacks the fluorine and propyl groups.
1-Propylquinoline: Lacks the fluorine and phenylsulfonyl groups.
Uniqueness
6,7-Difluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is unique due to the combination of fluorine, phenylsulfonyl, and propyl groups on the quinoline core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H15F2NO3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-propylquinolin-4-one |
InChI |
InChI=1S/C18H15F2NO3S/c1-2-8-21-11-17(25(23,24)12-6-4-3-5-7-12)18(22)13-9-14(19)15(20)10-16(13)21/h3-7,9-11H,2,8H2,1H3 |
InChI Key |
HAQPNFCNEHTBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


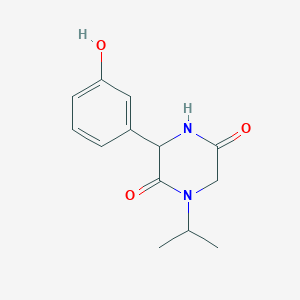
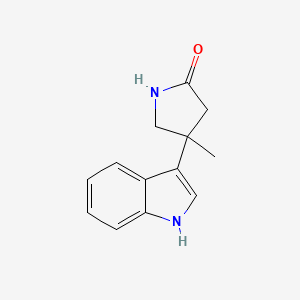
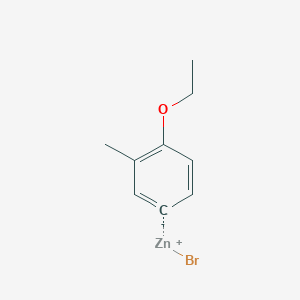
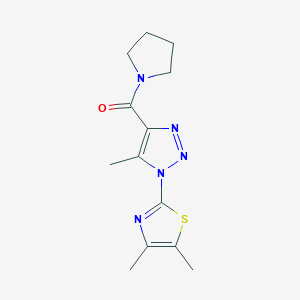
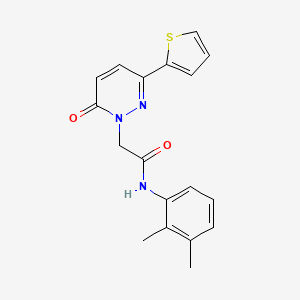
![2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14871433.png)
![4-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14871437.png)
![6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14871439.png)
![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid](/img/structure/B14871445.png)
![N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14871454.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14871457.png)
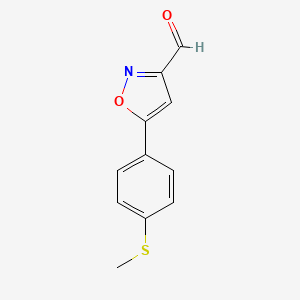
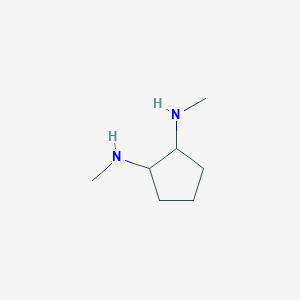
![8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B14871485.png)
